m-PEG12-azide

説明

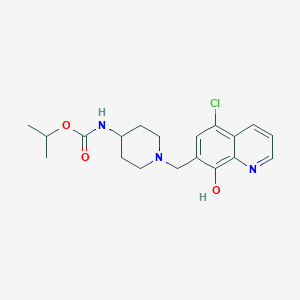

M-PEG12-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of m-PEG12-azide involves the use of a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis . It is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

The molecular formula of m-PEG12-azide is C25H51N3O12 . It has a molecular weight of 585.7 g/mol . The IUPAC name is 1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis

M-PEG12-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

M-PEG12-azide has a molecular weight of 585.7 g/mol . It has a topological polar surface area of 125 Ų . It has a rotatable bond count of 36 . The exact mass is 585.34727407 g/mol .科学的研究の応用

Drug Delivery Systems

m-PEG12-azide can be used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the delivery of hydrophobic drugs.

Bioconjugation

The azide group in m-PEG12-azide can react with alkyne, BCN, DBCO via Click Chemistry . This property makes it useful in bioconjugation, a process that attaches two or more molecules together.

Synthesis of PROTACs

m-PEG12-azide is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that induce the degradation of specific proteins. m-PEG12-azide can be used to connect the two functional groups in a PROTAC molecule.

作用機序

Target of Action

The primary target of m-PEG12-azide is any molecule containing Alkyne groups . m-PEG12-azide is a click chemistry reagent, which means it can react with these Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction can also occur with molecules containing DBCO or BCN groups .

Mode of Action

m-PEG12-azide operates by undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the m-PEG12-azide to the target molecule . This process is part of a larger field of chemistry known as “click chemistry”, which focuses on reactions that are high yielding, wide in scope, and easy to perform .

Biochemical Pathways

m-PEG12-azide is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein . The m-PEG12-azide serves as a linker in this process, connecting the E3 ligase ligand to the target protein ligand .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, dcm, and dmf , which suggests it could have good bioavailability

Result of Action

The primary result of m-PEG12-azide’s action is the creation of a PROTAC that can selectively degrade a target protein . This has significant implications in the field of drug development, as it allows for the targeted removal of disease-causing proteins .

Action Environment

The efficacy and stability of m-PEG12-azide can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper, and the reaction rate can be affected by the concentration of copper . Additionally, the solubility of m-PEG12-azide in various solvents suggests that the compound’s action may be influenced by the polarity of its environment

将来の方向性

M-PEG12-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group enables click chemistry with an alkyne to yield a stable triazole linkage . This property is especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJBKLBTILMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)